molecular formula C15H17NO5 B5207292 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5207292
M. Wt: 291.30 g/mol
InChI Key: DKOKZMUXKPIHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, also known as DMHP, is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This results in an increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to modulate the activity of various signaling pathways involved in inflammation and cell survival.
Biochemical and Physiological Effects:
4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to improve cognitive function and memory in animal models. 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been shown to modulate the activity of various signaling pathways involved in inflammation and cell survival.

Advantages and Limitations for Lab Experiments

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high purity and yield, and its ability to modulate various signaling pathways involved in inflammation and cell survival. However, 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

For 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one research include investigating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's, and its potential as an anti-inflammatory and antitumor agent. Further studies are needed to determine the safety and efficacy of 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, as well as its potential for clinical use.

Synthesis Methods

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with methylamine, followed by cyclization and acetylation. The final product is obtained through a reduction reaction. This synthesis method has been optimized to yield high purity and yield of 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-8(17)12-13(16(2)15(19)14(12)18)10-6-5-9(20-3)7-11(10)21-4/h5-7,13,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOKZMUXKPIHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=C(C=C(C=C2)OC)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5784455

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